3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide
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Overview
Description
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C16H16ClNO3 It is a derivative of benzamide, characterized by the presence of chloro, methyl, and ethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is acylated with 3-chloro-4-methylbenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-chloro-N-(3-chloro-4-methylphenyl)-4-carboxybenzamide.
Reduction: 3-chloro-N-(3-chloro-4-methylphenyl)-4-ethylbenzamide.
Substitution: 3-amino-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide.
Scientific Research Applications
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- 3-chloro-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
- 3-chloro-N-(3-chloro-4-methylphenyl)-4-hydroxybenzamide
Uniqueness
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-14(15)18)16(20)19-12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIFITYABJERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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